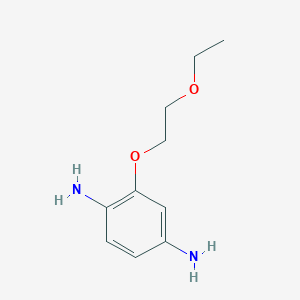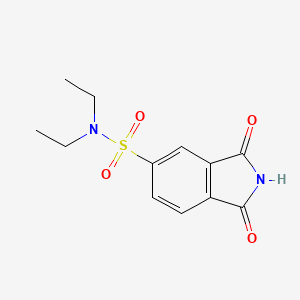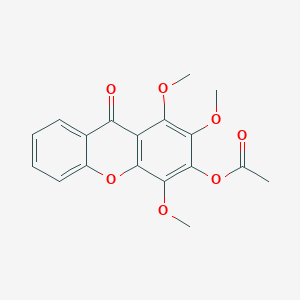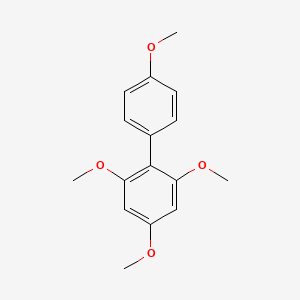![molecular formula C30H32P2S4 B14331920 Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]- CAS No. 99346-83-5](/img/structure/B14331920.png)
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] is a complex organophosphorus compound It is characterized by the presence of phosphine groups attached to an ethanediyl backbone, with bis[2-(methylthio)phenyl] substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] typically involves the reaction of 1,2-bis(dichlorophosphino)ethane with the lithium salt of 2-bromo-m-xylene in diethyl ether. The reaction yields a white precipitate, which is then washed with water. The compound is insoluble in water, ether, and alkanes but moderately soluble in benzene and toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The compound can participate in substitution reactions, where the phosphine groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products have various applications in catalysis and material science.
Applications De Recherche Scientifique
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to prepare metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in cancer treatment due to its ability to form stable complexes with transition metals.
Industry: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] involves its ability to form stable complexes with transition metals. These complexes can act as catalysts in various chemical reactions by facilitating the transfer of electrons and stabilizing reaction intermediates. The molecular targets and pathways involved depend on the specific metal complex and the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphine, 1,2-ethanediylbis[diphenyl-]: This compound has similar structural features but with diphenyl substituents instead of bis[2-(methylthio)phenyl].
1,2-Bis(dicyclohexylphosphino)ethane: This compound has dicyclohexyl substituents and is used as a ligand in various catalytic processes, including decarbonylative C-H coupling and cross-coupling reactions.
Uniqueness
Phosphine, 1,2-ethanediylbis[bis[2-(methylthio)phenyl]-] is unique due to the presence of methylthio groups, which can enhance its electron-donating properties and increase its stability in metal complexes. This makes it particularly useful in catalytic applications where strong electron-donating ligands are required.
Propriétés
Numéro CAS |
99346-83-5 |
|---|---|
Formule moléculaire |
C30H32P2S4 |
Poids moléculaire |
582.8 g/mol |
Nom IUPAC |
2-bis(2-methylsulfanylphenyl)phosphanylethyl-bis(2-methylsulfanylphenyl)phosphane |
InChI |
InChI=1S/C30H32P2S4/c1-33-27-17-9-5-13-23(27)31(24-14-6-10-18-28(24)34-2)21-22-32(25-15-7-11-19-29(25)35-3)26-16-8-12-20-30(26)36-4/h5-20H,21-22H2,1-4H3 |
Clé InChI |
JXRFSPHGORBIOI-UHFFFAOYSA-N |
SMILES canonique |
CSC1=CC=CC=C1P(CCP(C2=CC=CC=C2SC)C3=CC=CC=C3SC)C4=CC=CC=C4SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(3-Methyl-3,4-dihydroquinazolin-2-yl)sulfanyl]methyl thiocyanate](/img/structure/B14331878.png)
![2-[(E)-(2-hydroxyphenyl)methyleneamino]-1,2-benzothiazol-3-one](/img/structure/B14331880.png)





![9-(Dipropylamino)-5H-[1]benzopyrano[2,3-c]isoquinolin-5-one](/img/structure/B14331924.png)



